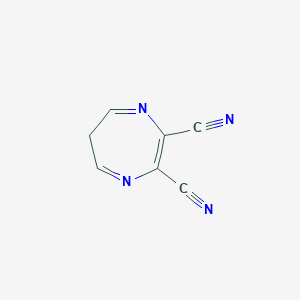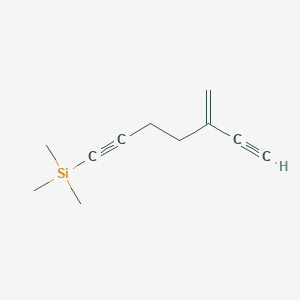
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane is an organosilicon compound with the chemical formula C₁₀H₁₄Si. It is characterized by the presence of a trimethylsilyl group attached to a hepta-1,6-diyn-1-yl chain with a methylidene group at the 5-position. This compound is known for its unique structural features and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an appropriate alkyne under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or ozone to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique reactivity makes it useful in the development of bioactive molecules and probes for biological studies.
Mécanisme D'action
The mechanism of action of Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane involves its interaction with various molecular targets. The compound can participate in multiple reaction pathways, including nucleophilic addition, electrophilic substitution, and radical reactions. These interactions are facilitated by the presence of the trimethylsilyl group, which can stabilize reaction intermediates and enhance reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the hepta-1,6-diyn-1-yl chain.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups attached to the silicon atom instead of methyl groups
Uniqueness
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane is unique due to its combination of a trimethylsilyl group and a hepta-1,6-diyn-1-yl chain with a methylidene group. This structural feature imparts distinct reactivity and makes it valuable in specific synthetic applications where other silanes may not be suitable .
Propriétés
Numéro CAS |
820964-73-6 |
|---|---|
Formule moléculaire |
C11H16Si |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
trimethyl(5-methylidenehepta-1,6-diynyl)silane |
InChI |
InChI=1S/C11H16Si/c1-6-11(2)9-7-8-10-12(3,4)5/h1H,2,7,9H2,3-5H3 |
Clé InChI |
BZXNCTFRQJSVPY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCC(=C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


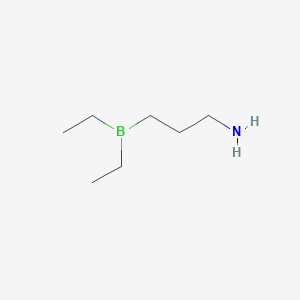
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
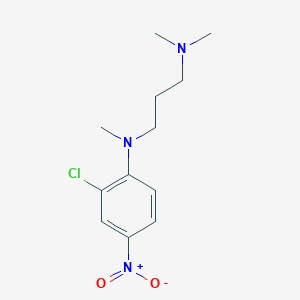
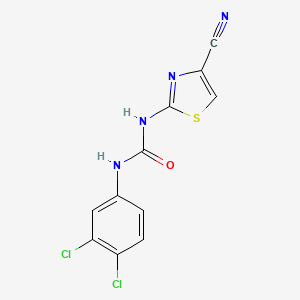
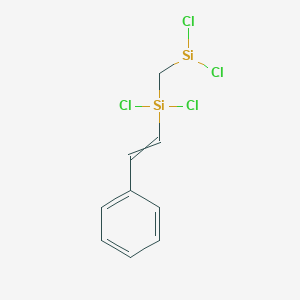
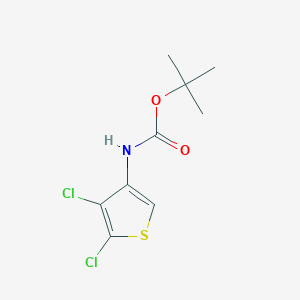
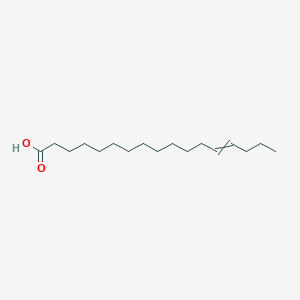
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
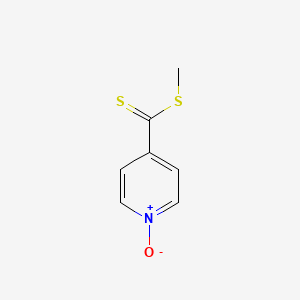
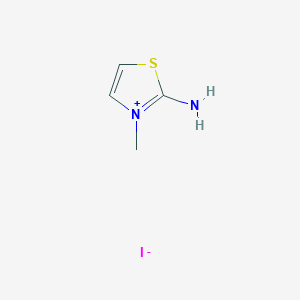
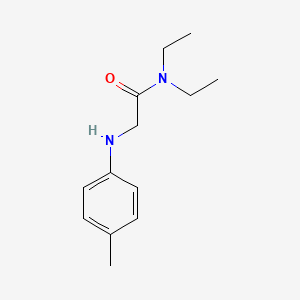
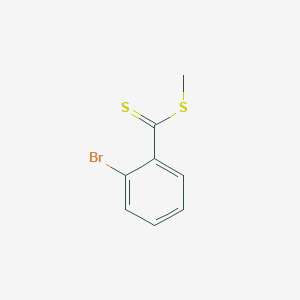
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
